molecular formula C8H16N2O2 B13508466 N-propylmorpholine-2-carboxamide

N-propylmorpholine-2-carboxamide

Cat. No.: B13508466
M. Wt: 172.22 g/mol
InChI Key: YCPGKJSLSPFLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylmorpholine-2-carboxamide is a chemical compound with the molecular formula C8H17N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of morpholine with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the carboxamide bond facilitated by the coupling agent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-propylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-propylmorpholine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-methylmorpholine-2-carboxamide
  • N-ethylmorpholine-2-carboxamide
  • N-butylmorpholine-2-carboxamide

Comparison: N-propylmorpholine-2-carboxamide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. Compared to N-methylmorpholine-2-carboxamide, it has a longer alkyl chain, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-propylmorpholine-2-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-2-3-10-8(11)7-6-9-4-5-12-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

YCPGKJSLSPFLNI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CNCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.